4-Bromo-6-methoxypicolinamide

Catalog No.
S14212669
CAS No.
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methoxypicolinamide

Product Name

4-Bromo-6-methoxypicolinamide

IUPAC Name

4-bromo-6-methoxypyridine-2-carboxamide

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-12-6-3-4(8)2-5(10-6)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

OKOHERHNOCJCTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C(=O)N)Br

4-Bromo-6-methoxypicolinamide is an organic compound belonging to the class of picolinamides, characterized by the presence of a bromine atom at the fourth position and a methoxy group at the sixth position of the picoline ring. The chemical structure can be represented as follows:

C7H8BrNO2\text{C}_7\text{H}_8\text{Br}\text{N}\text{O}_2

This compound exhibits unique properties due to the combination of the bromine atom and the methoxy group, which influence its reactivity and biological activity.

Typical for amides and substituted pyridines. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group directs electrophilic substitution at ortho and para positions on the aromatic ring.
  • Dehydrohalogenation: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

These reactions are essential for modifying the compound to enhance its properties or to synthesize related compounds.

4-Bromo-6-methoxypicolinamide has shown potential biological activities, particularly in medicinal chemistry. It may exhibit:

  • Antimicrobial Properties: The presence of halogen and methoxy groups can enhance antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 4-Bromo-6-methoxypicolinamide typically involves several steps:

  • Formation of Picolinic Acid Derivative: Starting from picolinic acid, a methoxy group can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.
  • Bromination Reaction: The introduction of bromine can be achieved through electrophilic bromination using bromine or N-bromosuccinimide in a suitable solvent.
  • Amidation Reaction: Finally, converting the resulting bromo derivative into an amide can be done by reacting with ammonia or primary amines.

These methods allow for the production of 4-Bromo-6-methoxypicolinamide with high yields and purity.

4-Bromo-6-methoxypicolinamide has several applications, including:

  • Pharmaceutical Development: As a potential lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: Used in synthetic organic chemistry for creating complex molecules.
  • Agricultural Chemicals: Investigated for use in developing new pesticides or herbicides due to its biological activity.

Studies on 4-Bromo-6-methoxypicolinamide interactions focus on its binding affinity with biological targets. These studies may include:

  • Molecular Docking Studies: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: Testing its efficacy against various cell lines to determine cytotoxicity and selectivity.
  • Metabolic Stability Studies: Understanding how the compound is metabolized in biological systems.

These interactions are crucial for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with 4-Bromo-6-methoxypicolinamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-MethoxypicolinamideMethoxy group at position 6Lacks bromine substitution
3-Amino-4-methoxypicolinic acidAmino group at position 3Different functional group affecting activity
5-Bromo-4-methoxypicolinateBromine at position 5Different position of bromine impacts reactivity
3-Hydroxy-4-methoxypicolinic acidHydroxy group at position 3Hydroxyl group alters solubility and reactivity
4-Methoxy-N-(pyridin-2-yl)benzamideBenzamide structure with a methoxy substituentCombines aromatic amide properties

Each of these compounds exhibits unique properties due to variations in functional groups and their positions on the aromatic ring, influencing their biological activity and reactivity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.96909 g/mol

Monoisotopic Mass

229.96909 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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